molecular formula C19H15N3OS B5603737 N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5603737
M. Wt: 333.4 g/mol
InChI Key: IYPYWVXJTGPEHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine and related derivatives often involves nucleophilic displacement reactions, cyclization, and amination processes. A study highlighted the synthesis of similar compounds by reacting chalcone derivatives with guanidine hydrochloride in the presence of dimethylformamide, indicating a method that could be adapted for synthesizing the subject compound (Kumar, Drabu, & Shalini, 2017).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated using techniques like IR, 1H-NMR, 13C-NMR, and X-ray diffraction. These methods provide insights into the arrangement of atoms and the geometry of the molecule. A study detailed the structural characterization of a similar molecule, highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular conformation (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation, nucleophilic substitution, and cyclization, to form a variety of derivatives with potential biological activities. The reactivity of the molecule towards different reagents can lead to the formation of novel compounds with unique properties (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties, including melting points, solubility, and stability, are crucial for understanding the compound's behavior in various environments. These properties are determined by the molecular structure and functional groups present in the compound. The physical characteristics help in predicting the compound's utility in different scientific applications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, define the compound's potential for interactions and reactions. The presence of functional groups like amine and methoxy influence these properties, impacting the compound's role in synthesis and its behavior under different chemical conditions.

References

properties

IUPAC Name

N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-16-11-17(13-5-3-2-4-6-13)24-19(16)21-12-20-18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPYWVXJTGPEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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